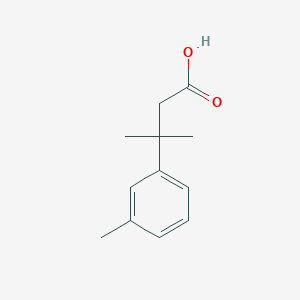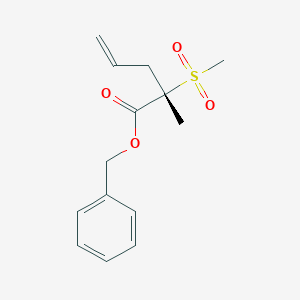![molecular formula C19H18ClN5OS B3028415 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide CAS No. 202591-23-9](/img/structure/B3028415.png)
2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide
Descripción general
Descripción
This compound is a derivative of 1,2,4-triazole . Triazole derivatives are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors . They are used in various drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of two carbon and three nitrogen atoms in the five-membered aromatic azole chain . This structure allows these compounds to form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives often involve the reaction of certain precursors in the presence of a catalyst . For instance, one study reported the reaction of a precursor with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary depending on their specific structure. Some studies have reported the basic optical, electrochemical, and semiconductor properties of certain derivatives .Aplicaciones Científicas De Investigación
Spectroscopic and Quantum Mechanical Studies
The compound has been studied using vibrational spectroscopic techniques like FT-IR and FT-Raman. These studies are crucial in interpreting and predicting vibrational spectra. Quantum mechanical methods, including density functional theory, have been employed to calculate molecular geometry, vibrational wavenumbers, infrared intensities, and Raman scattering. This research aids in understanding the compound's biological activity based on molecular electrostatic potential and HOMO-LUMO energies (Kuruvilla et al., 2018).
Pharmacological Studies
The compound's derivatives have been evaluated for their pharmacological properties. For example, certain derivatives were investigated for their inhibitory activity on platelet aggregation and their potential as PAF (platelet-activating factor) receptor antagonists. This research is significant for developing new therapeutic agents targeting PAF-related pathologies (Kawakami et al., 1996).
Mass Spectrometry and Chromatography
The compound and its derivatives have been analyzed using mass spectrometry and liquid chromatography/mass spectrometry. These methods are essential for understanding the compound's fragmentation pattern and for developing sensitive detection and analysis techniques, which are crucial in pharmacokinetics and drug metabolism studies (Celma, 1994).
Synthesis and Structural Analysis
Research has been conducted on the synthesis of various derivatives of this compound, providing valuable information on the structure-activity relationships. This information is pivotal in drug design and development, particularly for creating compounds with specific pharmacological properties (Fiakpui et al., 1999).
Nanomedicine Applications
A recent study focused on encapsulating the compound in zein nanoparticles, exploring its potential in cancer therapy. This research highlights the innovative applications of this compound in nanomedicine, particularly in developing targeted drug delivery systems for cancer treatment (Celano et al., 2022).
Mecanismo De Acción
Target of Action
CPI203 primarily targets the BET family of proteins, which includes BRD2, BRD3, BRD4, and BRDT . These proteins are key readers of the acetyl lysine marks placed by histone modifying enzymes . They are involved in regulating gene expression and have been implicated in various biological processes, including cell proliferation and survival .
Mode of Action
CPI203 interacts with its targets by binding to the bromodomains of BET proteins, inhibiting their function . This leads to changes in gene expression, including the downregulation of Myc, a gene that plays a crucial role in cell cycle progression, apoptosis, and cellular transformation .
Biochemical Pathways
CPI203 affects several biochemical pathways. It downregulates DNA synthesis genes across a wide array of glioblastoma lines . It also promotes the expansion of human cord blood hematopoietic stem cells (HSCs) and megakaryocytes, suggesting a role in hematopoiesis .
Pharmacokinetics
It is known to be a small molecule, which typically allows for good bioavailability and cell permeability
Result of Action
CPI203 has been shown to cause G1 cell cycle arrest and attenuate cell proliferation in human pancreatic neuroendocrine tumors . It also promotes the expansion of human cord blood HSCs without losing cell viability in vitro . The expanded cells demonstrate improved engraftment and repopulation in serial transplantation assays .
Action Environment
The action of CPI203 can be influenced by various environmental factors. For instance, its efficacy can be enhanced in certain cellular environments, such as in the presence of other drugs. For example, CPI203 has been shown to have synergistic effects with bortezomib, a proteasome inhibitor, in drug-resistant myeloma .
Safety and Hazards
The safety of 1,2,4-triazole derivatives has been evaluated in various studies. For instance, one study evaluated the safety of certain synthesized compounds on a normal cell line and found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Direcciones Futuras
The future directions in the research of 1,2,4-triazole derivatives could involve the development of new synthetic approaches, the exploration of their diverse pharmacological activities, and the design and development of new target-oriented drugs for the treatment of various diseases . Further studies could also focus on improving the yield and efficiency of the synthesis process .
Propiedades
IUPAC Name |
2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5OS/c1-9-10(2)27-19-16(9)17(12-4-6-13(20)7-5-12)22-14(8-15(21)26)18-24-23-11(3)25(18)19/h4-7,14H,8H2,1-3H3,(H2,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECMENZMDBOLDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)N)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



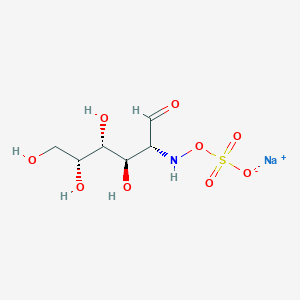



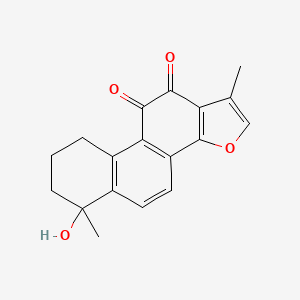


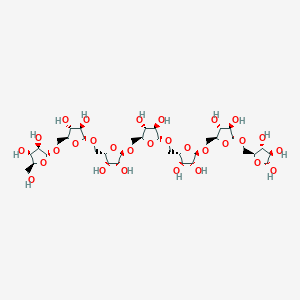
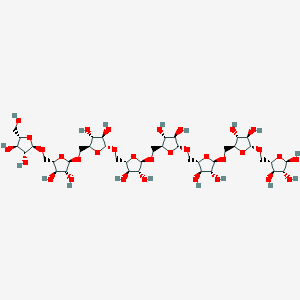
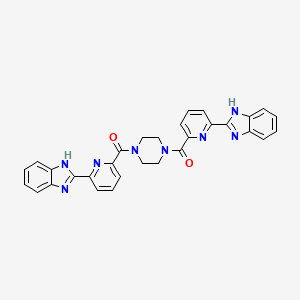
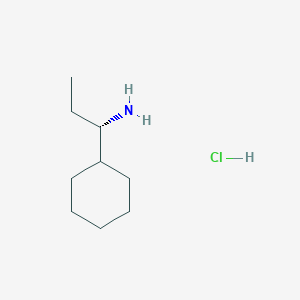
![2-amino-N-[(2R)-3-(benzyloxy)-1-{1-methanesulfonyl-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-yl}-1-oxopropan-2-yl]-2-methylpropanamide; methanesulfonic acid](/img/structure/B3028350.png)
